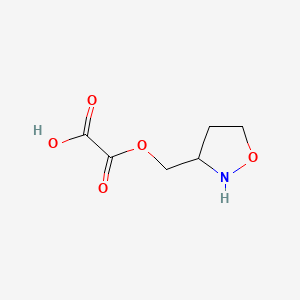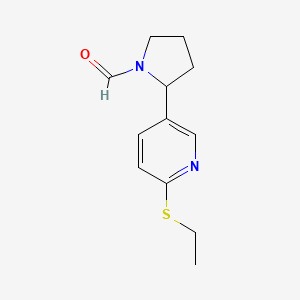
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid is a chemical compound known for its unique structure and properties It contains an oxazolidine ring, which is a five-membered ring with nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-oxazolidin-3-ylmethoxy)-2-oxoacetic acid typically involves the reaction of oxazolidine derivatives with oxalic acid. One common method includes the cycloaddition of ethyl acrylate or styrene derivatives to N-(pyridin-3-ylmethylidene)-N-phenylaminoxide . The reaction conditions often require mild temperatures and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidine derivatives.
Reduction: Reduction reactions can modify the oxazolidine ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of various chemicals and materials due to its versatile reactivity.
Mecanismo De Acción
The mechanism by which 2-(1,2-oxazolidin-3-ylmethoxy)-2-oxoacetic acid exerts its effects involves interactions with molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Oxazolidin-3-ylmethanol: A related compound with similar reactivity but different functional groups.
Nitrofunctionalized 1,2-oxazolidine analogs of nicotine: These compounds share the oxazolidine ring but have different substituents and biological activities.
Uniqueness
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid is unique due to its specific combination of functional groups and the presence of the oxazolidine ring
Propiedades
Fórmula molecular |
C6H9NO5 |
|---|---|
Peso molecular |
175.14 g/mol |
Nombre IUPAC |
2-(1,2-oxazolidin-3-ylmethoxy)-2-oxoacetic acid |
InChI |
InChI=1S/C6H9NO5/c8-5(9)6(10)11-3-4-1-2-12-7-4/h4,7H,1-3H2,(H,8,9) |
Clave InChI |
CYDBCZGLXPOUCX-UHFFFAOYSA-N |
SMILES canónico |
C1CONC1COC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11824031.png)


![1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium](/img/structure/B11824042.png)
![4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B11824049.png)
![3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-indol-2-one](/img/structure/B11824062.png)



![(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B11824089.png)

